Cas no 2137917-02-1 (Cyclopropane, (4-bromopentyl)-)

Cyclopropane, (4-bromopentyl)- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropane, (4-bromopentyl)-
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- Inchi: 1S/C8H15Br/c1-7(9)3-2-4-8-5-6-8/h7-8H,2-6H2,1H3
- InChI Key: SVTYVWRLRRKXGF-UHFFFAOYSA-N
- SMILES: C1(CCCC(Br)C)CC1
Cyclopropane, (4-bromopentyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785272-0.1g |
(4-bromopentyl)cyclopropane |
2137917-02-1 | 95.0% | 0.1g |
$867.0 | 2025-02-22 | |
Enamine | EN300-785272-0.5g |
(4-bromopentyl)cyclopropane |
2137917-02-1 | 95.0% | 0.5g |
$946.0 | 2025-02-22 | |
Enamine | EN300-785272-10.0g |
(4-bromopentyl)cyclopropane |
2137917-02-1 | 95.0% | 10.0g |
$4236.0 | 2025-02-22 | |
Enamine | EN300-785272-0.25g |
(4-bromopentyl)cyclopropane |
2137917-02-1 | 95.0% | 0.25g |
$906.0 | 2025-02-22 | |
Enamine | EN300-785272-0.05g |
(4-bromopentyl)cyclopropane |
2137917-02-1 | 95.0% | 0.05g |
$827.0 | 2025-02-22 | |
Enamine | EN300-785272-2.5g |
(4-bromopentyl)cyclopropane |
2137917-02-1 | 95.0% | 2.5g |
$1931.0 | 2025-02-22 | |
Enamine | EN300-785272-5.0g |
(4-bromopentyl)cyclopropane |
2137917-02-1 | 95.0% | 5.0g |
$2858.0 | 2025-02-22 | |
Enamine | EN300-785272-1.0g |
(4-bromopentyl)cyclopropane |
2137917-02-1 | 95.0% | 1.0g |
$986.0 | 2025-02-22 |
Cyclopropane, (4-bromopentyl)- Related Literature
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on Cyclopropane, (4-bromopentyl)-
Cyclopropane, (4-bromopentyl)- (CAS No. 2137917-02-1): A Comprehensive Overview in Modern Chemical Research
The compound Cyclopropane, (4-bromopentyl)- (CAS No. 2137917-02-1) represents a fascinating intersection of structural complexity and functional versatility in the realm of organic chemistry. This specialized molecule, characterized by its cyclopropane ring and a substituent chain ending in a bromine atom at the fourth carbon position, has garnered significant attention due to its potential applications in pharmaceutical synthesis and material science. The cyclopropane moiety, known for its unique strain and reactivity, combined with the bromopentyl group, offers a versatile platform for further chemical manipulation and functionalization.
In recent years, the exploration of cyclopropane derivatives has intensified, driven by their remarkable reactivity and the potential to serve as key intermediates in drug development. The presence of the bromine atom at the fourth carbon of the pentyl chain enhances the electrophilicity of the molecule, making it a valuable precursor for nucleophilic substitution reactions. This property is particularly useful in constructing more complex molecular architectures, including heterocyclic compounds that are prevalent in modern medicinal chemistry.
One of the most compelling aspects of Cyclopropane, (4-bromopentyl)- is its utility in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with therapeutic potential. For instance, studies have demonstrated its role in generating derivatives that exhibit antimicrobial and anti-inflammatory properties. The strained ring of cyclopropane can be exploited to introduce conformational constraints into larger molecules, which can influence biological activity. This has led to interest in using such compounds as scaffolds for designing new drugs that target specific biological pathways.
The bromine substituent also plays a crucial role in enabling cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. Techniques such as Suzuki-Miyaura and Buchwald-Hartwig couplings have been employed to attach various functional groups to the brominated cyclopropane derivative, expanding its synthetic utility. These reactions allow for the introduction of aryl or heteroaryl groups, which can significantly modulate the pharmacological properties of the resulting compounds.
Recent advances in computational chemistry have further enhanced our understanding of how Cyclopropane, (4-bromopentyl)- behaves in different chemical environments. Molecular modeling studies have provided insights into its interaction with biological targets, helping researchers predict and optimize its activity. These computational approaches are increasingly integral to drug discovery pipelines, allowing for rapid screening of potential candidates before experimental validation.
The compound's relevance extends beyond pharmaceuticals into materials science. The cyclopropane ring's unique electronic properties make it a candidate for applications in organic electronics and photovoltaics. Researchers are exploring how its incorporation into polymers or other materials can enhance performance characteristics such as charge transport or light absorption. This interdisciplinary approach highlights the broad utility of molecules like Cyclopropane, (4-bromopentyl)- across different scientific domains.
In conclusion, Cyclopropane, (4-bromopentyl)- (CAS No. 2137917-02-1) stands as a testament to the ingenuity of modern chemical research. Its combination of structural features makes it a versatile building block for synthesizing complex molecules with significant potential in medicine and materials science. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of scientific innovation.
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